REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O-:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[K+].O.[CH:13]([Cl:16])(Cl)Cl>CN(C)C=O>[Cl:16][C:13]1[CH:5]=[CH:6][C:1]([C:7]2[CH2:8][O:9][C:8](=[O:10])[C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:2][CH:3]=1 |f:0.1|
|
Name
|
2-bromine 1-(4-chlorophenyl)-ethanone
|
Quantity
|
102.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while being stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are then cooled
|
Type
|
EXTRACTION
|
Details
|
is used for extraction (3 times 300 mL)
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
For crystallization, diisopropyl ether
|
Type
|
ADDITION
|
Details
|
is added (500 mL)
|
Type
|
CUSTOM
|
Details
|
the crystals, which are formed in the cold [and have] a melting point of 111-113° C.
|
Type
|
CUSTOM
|
Details
|
are collected (yield 92 g, 78% with reference to 2)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(OC1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |